6-Chloro-2,4'-bipyridine
Overview
Description
6-Chloro-2,4’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a chlorine atom attached to the 6-position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility in various chemical applications, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloropyridine with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Another method is the Stille coupling reaction, which uses a tin reagent instead of a boronic acid. This method also requires a palladium catalyst and similar reaction conditions .
Industrial Production Methods
Industrial production of 6-Chloro-2,4’-bipyridine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can be optimized to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted bipyridines, oxidized or reduced bipyridine derivatives, and more complex bipyridine-based ligands .
Scientific Research Applications
6-Chloro-2,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,4’-bipyridine largely depends on its role as a ligand in metal complexes. When coordinated to a metal center, it can influence the electronic properties and reactivity of the metal, thereby affecting the overall catalytic activity of the complex . The nitrogen atoms in the pyridine rings can donate electron density to the metal, stabilizing various oxidation states and facilitating redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal centers.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and metal-organic frameworks.
6-Methyl-2,4’-bipyridine: Similar in structure to 6-Chloro-2,4’-bipyridine, but with a methyl group instead of a chlorine atom.
Uniqueness
6-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which can be further functionalized to introduce a variety of substituents. This makes it a versatile building block for the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWGGPWLWDCMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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